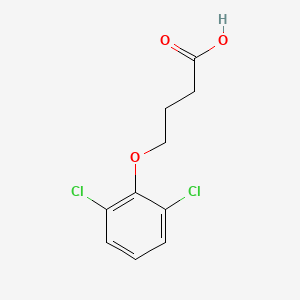
2-(methylsulfonyl)-1'-phenyl-5-(thiophen-2-yl)-3'-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfonyl)-1'-phenyl-5-(thiophen-2-yl)-3'-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a complex organic compound known for its unique structure and properties. This compound falls within the family of bipyrazoles, which are characterized by their fused pyrazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process involving pyrazole ring formation, sulfonation, and subsequent aromatic substitution reactions. Key steps include:
Formation of the pyrazole rings: : Typically involves cyclization reactions using hydrazines and α,β-unsaturated carbonyl compounds.
Sulfonation: : Introduction of the sulfonyl group via sulfonation reagents like sulfonyl chlorides in the presence of bases.
Aromatic substitution: : Utilizing electrophilic aromatic substitution reactions to attach various aromatic groups under controlled temperature and pressure.
Industrial Production Methods
Industrial synthesis may leverage batch or continuous flow reactors for scaling up the production process, ensuring consistent quality and yield. Reaction conditions are optimized to maximize the purity and efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various reactions, including:
Oxidation: : Reacts with oxidizing agents, leading to potential modifications in the sulfonyl or thiophenyl groups.
Reduction: : Can be reduced under catalytic hydrogenation conditions, affecting the double bonds or reducing sulfonyl groups.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially in the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution reagents: : Halogenating agents like bromine, alkyl halides for alkylation.
Major Products
Oxidation products: : Sulfonic acids, altered thiophenyl derivatives.
Reduction products: : Reduced sulfonyl group compounds, hydrogenated aromatic systems.
Substitution products: : Varied depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: : Used in various catalytic systems due to its stable structure and reactivity.
Ligand synthesis: : Serves as a ligand in coordination chemistry for creating complex metal-organic frameworks.
Biology
Enzyme inhibition: : Investigated for potential use as an enzyme inhibitor in biochemical assays.
Medicine
Drug development: : Explored for its pharmacological properties in developing new therapeutic agents, particularly in anti-inflammatory and anticancer treatments.
Industry
Material science: : Used in the development of advanced materials, including polymers and nanocomposites.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes or receptors. Its unique structure allows it to fit into active sites or bind to receptor proteins, modulating their activity and triggering biological effects. The pathways involved often include inhibition of specific enzymes or alteration of signaling pathways critical for cell function.
Comparison with Similar Compounds
Comparison
Structural uniqueness: : While other bipyrazoles may share a similar core structure, the unique substitution pattern on 2-(methylsulfonyl)-1'-phenyl-5-(thiophen-2-yl)-3'-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole sets it apart in terms of reactivity and application.
Reactivity: : Its reactivity profile differs significantly due to the presence of specific functional groups like the sulfonyl and thiophenyl groups.
List of Similar Compounds
1,3-Diphenyl-1H-pyrazole
3,4-Dihydro-1H,2H-3,4-bipyrazole
1,5-Diphenyl-3-p-tolylpyrazole
This compound's distinct characteristics make it a valuable entity in scientific research and various industrial applications. Its unique reactivity and structural properties ensure its continued relevance and exploration in multiple fields.
Properties
IUPAC Name |
3-(4-methylphenyl)-4-(2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S2/c1-17-10-12-18(13-11-17)24-20(16-27(26-24)19-7-4-3-5-8-19)22-15-21(23-9-6-14-31-23)25-28(22)32(2,29)30/h3-14,16,22H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHAYBDDSCMZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC=CS4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3,4-trimethoxy-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide](/img/structure/B2961388.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2961392.png)



![N-(3-chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B2961397.png)

![benzo[d][1,3]dioxol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2961399.png)
![2-(methylsulfanyl)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B2961402.png)
![4-(4-Chlorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-4-oxobutanamide](/img/structure/B2961404.png)


![8-Bromo-6-methylpyrrolo[1,2-a]pyrazine](/img/structure/B2961410.png)
